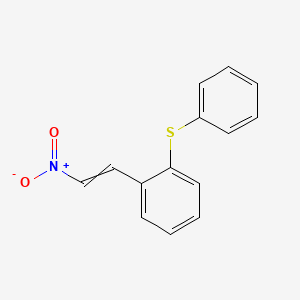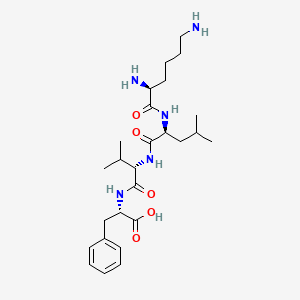
H-Lys-Leu-Val-Phe-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Lys-Leu-Val-Phe-OH is a peptide composed of the amino acids lysine, leucine, valine, and phenylalanine Peptides like this compound are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys-Leu-Val-Phe-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, lysine, is attached to a resin.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to react.
Coupling: The next amino acid, leucine, is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated for valine and phenylalanine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent quality control measures to ensure consistency.
化学反应分析
Types of Reactions
H-Lys-Leu-Val-Phe-OH can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form tyrosine derivatives.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents like Dess-Martin periodinane can be used for selective oxidation of tyrosine residues.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Substitution reactions often use specific enzymes or chemical catalysts to replace amino acid residues.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine can yield tyrosine or its derivatives.
科学研究应用
H-Lys-Leu-Val-Phe-OH has a wide range of applications in scientific research:
Chemistry: It is used as a model peptide for studying peptide synthesis and reactions.
Biology: It serves as a substrate for enzyme studies and protein interaction research.
Medicine: Peptides like this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of peptide-based materials and hydrogels for biomedical applications
作用机制
The mechanism of action of H-Lys-Leu-Val-Phe-OH depends on its specific application. In biological systems, it can interact with enzymes and receptors, influencing various cellular pathways. For example, peptides with similar sequences have been shown to inhibit enzymes like plasmin, affecting processes such as blood coagulation .
相似化合物的比较
Similar Compounds
H-Arg-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH: This peptide has a similar sequence but includes additional amino acids like arginine and tyrosine.
H-Tyr-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH: Another similar peptide with tyrosine residues.
Uniqueness
H-Lys-Leu-Val-Phe-OH is unique due to its specific sequence, which imparts distinct chemical and biological properties. Its simplicity makes it an ideal model for studying peptide synthesis and reactions, while its functional groups allow for diverse chemical modifications.
Conclusion
This compound is a versatile peptide with significant potential in various fields of scientific research and industry. Its unique sequence and properties make it a valuable tool for studying peptide chemistry, biology, and potential therapeutic applications.
属性
CAS 编号 |
176390-19-5 |
|---|---|
分子式 |
C26H43N5O5 |
分子量 |
505.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C26H43N5O5/c1-16(2)14-20(29-23(32)19(28)12-8-9-13-27)24(33)31-22(17(3)4)25(34)30-21(26(35)36)15-18-10-6-5-7-11-18/h5-7,10-11,16-17,19-22H,8-9,12-15,27-28H2,1-4H3,(H,29,32)(H,30,34)(H,31,33)(H,35,36)/t19-,20-,21-,22-/m0/s1 |
InChI 键 |
BMOLEBXEXUITNO-CMOCDZPBSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCCCN)N |
规范 SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCCCN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


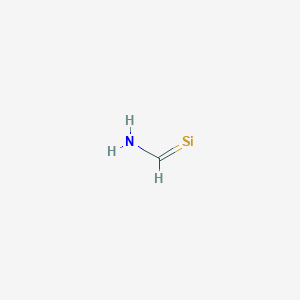
![3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-(3-methoxy-2-oxocyclohexyl)azetidin-2-one](/img/structure/B14275514.png)
![{[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane](/img/structure/B14275523.png)
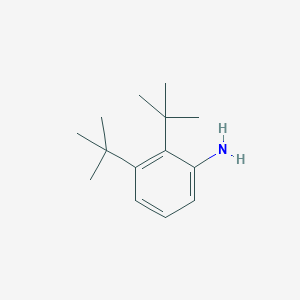
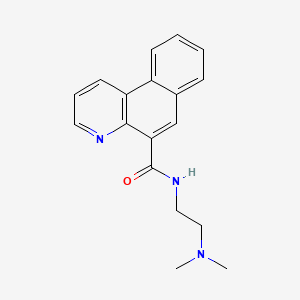
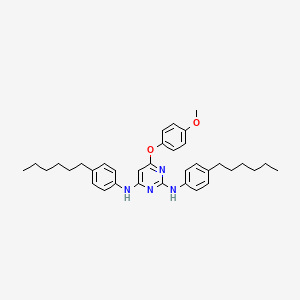
![{[2-(Benzyloxy)-1-phenoxyethenyl]oxy}(trimethyl)silane](/img/structure/B14275550.png)
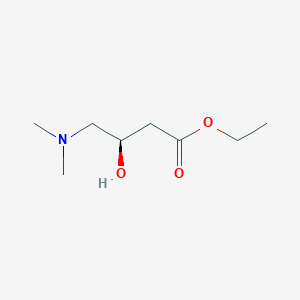
![(E)-N-(4-Nitrophenyl)-1-[4-(octyloxy)phenyl]methanimine](/img/structure/B14275554.png)
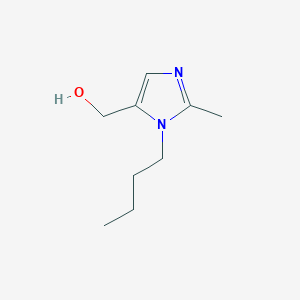
![N~1~,N~3~-Bis[(1S)-1-phenylethyl]propane-1,3-diamine](/img/structure/B14275558.png)
![6-[({2-[Bis(2-hydroxyethyl)amino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14275562.png)
![Benzenesulfonamide, 4-methyl-N-[2-(4-methylphenyl)-2-oxoethyl]-](/img/structure/B14275571.png)
